molecular formula C21H19NO5S B6523352 methyl 3-(3,4-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate CAS No. 477326-51-5

methyl 3-(3,4-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B6523352
CAS No.: 477326-51-5
M. Wt: 397.4 g/mol
InChI Key: NOIVVGPXSZHSHM-UHFFFAOYSA-N
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Description

Methyl 3-(3,4-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a thiophene ring substituted with a phenyl group, a carboxylate ester, and a benzamido group with two methoxy substituents. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3,4-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone (such as acetophenone) with elemental sulfur and a nitrile (such as malononitrile) in the presence of a base like sodium ethoxide.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated thiophene derivative in the presence of a palladium catalyst and a base.

    Amidation Reaction: The benzamido group is introduced by reacting the thiophene derivative with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the carboxylate ester group can yield the corresponding alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Methyl 3-(3,4-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(3,4-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate: Unique due to its specific substitution pattern on the thiophene ring.

    3,4-Dimethoxybenzamido derivatives: Similar in structure but may lack the thiophene ring or have different substituents.

    Thiophene-2-carboxylate derivatives: Similar core structure but different functional groups attached.

Uniqueness

This compound stands out due to the combination of the thiophene ring with a phenyl group and a benzamido group with methoxy substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Methyl 3-(3,4-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a thiophene ring , a phenyl group , and a methoxy-substituted benzamide moiety . The unique structure contributes to its biological properties, making it an interesting candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit potent antioxidant properties. These compounds can scavenge free radicals and mitigate oxidative stress, which is linked to numerous diseases.

CompoundIC50 (µM)Reference
Kojic Acid24.09
Analog 3 (similar structure)1.12

Tyrosinase Inhibition

Tyrosinase is a critical enzyme in melanin biosynthesis, and its inhibition is crucial for treating hyperpigmentation disorders. Studies have shown that similar compounds significantly inhibit tyrosinase activity.

  • In vitro studies demonstrated that analogs of this compound can inhibit mushroom tyrosinase with varying efficacy.
  • For instance, one analog exhibited an IC50 value of 1.12 µM , indicating it is 22 times more effective than kojic acid in inhibiting tyrosinase activity .

Cytotoxicity Studies

Cytotoxicity assessments are essential for evaluating the safety profile of any new compound. In studies involving B16F10 murine melanoma cells:

  • Compounds were tested at concentrations up to 20 µM , with no cytotoxic effects observed for several analogs over 48 and 72 hours.
  • However, some analogs showed concentration-dependent cytotoxicity at lower concentrations, necessitating further investigation into their safety profiles .

Case Studies and Research Findings

  • Study on Antimelanogenic Effects :
    • A series of experiments assessed the impact of this compound on melanin production in cultured cells.
    • Results indicated significant reductions in melanin synthesis, correlating with tyrosinase inhibition.
  • Exploration of Enzyme Inhibition :
    • Detailed kinetic studies using Lineweaver-Burk plots revealed that certain analogs bind tightly to the active site of tyrosinase, suggesting competitive inhibition mechanisms .

Properties

IUPAC Name

methyl 3-[(3,4-dimethoxybenzoyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5S/c1-25-16-10-9-14(11-17(16)26-2)20(23)22-15-12-18(13-7-5-4-6-8-13)28-19(15)21(24)27-3/h4-12H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIVVGPXSZHSHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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